1-(Furan-3-yl)ethane-1-thiol
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Overview
Description
1-(Furan-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H8OS and a molecular weight of 128.19 g/mol It features a furan ring substituted at the 3-position with an ethane-1-thiol group
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-(furan-2-yl)ethane-1-thiol-d3, is known to be a deuterated labeled allyl methyl disulfide . Allyl methyl disulfide is a compound that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
The structurally similar compound, 1-(furan-2-yl)ethane-1-thiol-d3, is known to be used as a tracer in drug development processes . This suggests that it might interact with its targets in a way that allows for the tracking and quantification of the drug’s distribution and effects within the body.
Biochemical Pathways
Furan derivatives have been noted for their wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Pharmacokinetics
The structurally similar compound, 1-(furan-2-yl)ethane-1-thiol-d3, has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs . Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-3-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-furylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol . Another method includes the use of 3-furylmethyl chloride and sodium hydrosulfide under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding furan-3-yl ethane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Furan-3-yl ethane.
Substitution: Thioethers, various derivatives.
Scientific Research Applications
1-(Furan-3-yl)ethane-1-thiol has several applications in scientific research:
Comparison with Similar Compounds
1-(Furan-3-yl)ethane-1-thiol can be compared with other similar compounds, such as:
Furan-2-ylmethanethiol: Similar structure but with the thiol group at the 2-position of the furan ring.
Furan-3-ylmethanol: Contains a hydroxyl group instead of a thiol group.
Thiophene-3-ylmethanethiol: Features a thiophene ring instead of a furan ring.
Properties
IUPAC Name |
1-(furan-3-yl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-5(8)6-2-3-7-4-6/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDSJUCXJOPYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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